molecular formula C10H15ClN2O B14879911 4-(Piperidin-4-yl)pyridin-2-ol hydrochloride

4-(Piperidin-4-yl)pyridin-2-ol hydrochloride

Cat. No.: B14879911
M. Wt: 214.69 g/mol
InChI Key: WTTSVOQHCPFASL-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)pyridin-2-ol hydrochloride is a chemical compound that features a piperidine ring and a pyridine ring, both of which are significant in medicinal chemistry. This compound is often used in the synthesis of various pharmaceuticals and has shown potential in several scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)pyridin-2-ol hydrochloride typically involves the functionalization of both the piperidine and pyridine rings. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the functionalization of C-H and C-C bonds starting from phenyl (2-piperidinyl)methanone hydrochloride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation and functionalization reactions. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)pyridin-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reduction reactions often employ hydrogenation catalysts to reduce double bonds or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation catalysts such as palladium on carbon or nickel are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)pyridin-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act on various enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

4-piperidin-4-yl-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c13-10-7-9(3-6-12-10)8-1-4-11-5-2-8;/h3,6-8,11H,1-2,4-5H2,(H,12,13);1H

InChI Key

WTTSVOQHCPFASL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=O)NC=C2.Cl

Origin of Product

United States

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